molecular formula C9H11Cl2NO B12664875 (2-(Aminomethyl)phenyl)acetylchloride hydrochloride CAS No. 61807-67-8

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride

Cat. No.: B12664875
CAS No.: 61807-67-8
M. Wt: 220.09 g/mol
InChI Key: KKESKPNCZQEAOM-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of phenylacetyl chloride and is characterized by the presence of an aminomethyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride typically involves the reaction of phenylacetyl chloride with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Condensation Reactions: The compound can react with other carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Carboxylic acids and their derivatives.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The aminomethyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl Chloride: A precursor to (2-(Aminomethyl)phenyl)acetylchloride hydrochloride, used in similar synthetic applications.

    Benzyl Chloride: Another related compound with similar reactivity but different applications.

    (2-(Aminomethyl)phenyl)acetic Acid: A structurally similar compound with different functional groups and reactivity.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and acetyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

61807-67-8

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-[2-(aminomethyl)phenyl]acetyl chloride;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-9(12)5-7-3-1-2-4-8(7)6-11;/h1-4H,5-6,11H2;1H

InChI Key

KKESKPNCZQEAOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)CN.Cl

Origin of Product

United States

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